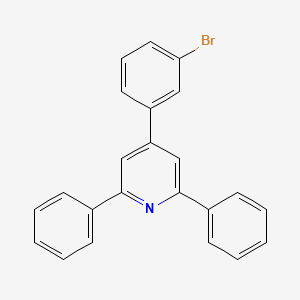

4-(3-Bromophenyl)-2,6-diphenylpyridine

Description

Overview of Pyridine (B92270) Scaffolds in Advanced Chemical Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in chemistry. researchgate.netsemanticscholar.org Its structural similarity to benzene, with one CH group replaced by a nitrogen atom, gives it unique electronic properties and reactivity. semanticscholar.org Pyridine and its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are essential building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. researchgate.netsemanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, and it influences the electronic distribution of the ring, making it susceptible to various chemical transformations. researchgate.net These properties make pyridine scaffolds highly valuable in the design of new drugs, functional materials, and catalysts. researchgate.netresearchgate.net

The Unique Role of 2,4,6-Triarylpyridines in Functional Material Design and Synthetic Chemistry

Among the vast family of pyridine derivatives, 2,4,6-triarylpyridines stand out due to their unique three-dimensional structure and electronic properties. These molecules consist of a central pyridine ring substituted with three aryl groups at the 2, 4, and 6 positions. This arrangement leads to a non-planar conformation where the aryl rings are twisted relative to the central pyridine ring. This twisted structure can inhibit close packing in the solid state, which is a desirable property for creating amorphous materials with applications in organic light-emitting diodes (OLEDs).

Furthermore, 2,4,6-triarylpyridines are considered key building blocks for creating advanced materials, metal-organic frameworks (MOFs), and supramolecular assemblies. researchgate.net Their rigid structure and the ability to introduce a wide variety of functional groups on the peripheral aryl rings allow for the fine-tuning of their photophysical and electronic properties. The synthesis of these compounds is often achieved through one-pot reactions, making them accessible for a wide range of applications.

Rationale for Investigating 4-(3-Bromophenyl)-2,6-diphenylpyridine: Structural Features and Synthetic Utility

The specific compound, this compound, possesses distinct features that make it a compound of interest for researchers. The presence of a bromine atom on the phenyl ring at the 4-position of the pyridine core is particularly significant. Bromine is a versatile functional group in organic synthesis, serving as a handle for a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of new aryl, alkynyl, or amino groups, enabling the synthesis of more complex molecules with tailored properties.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its analogs is typically focused on several key areas:

Development of Efficient Synthetic Methodologies: Researchers aim to develop high-yielding and scalable methods for the synthesis of this and related triarylpyridines.

Exploration of Photophysical Properties: A significant objective is to understand the absorption and emission properties of these compounds. The presence of the heavy bromine atom can influence intersystem crossing and potentially lead to interesting photophysical phenomena. For instance, studies on similar 2,6-diphenylpyridine-based fluorophores with a bromo substituent have shown that they are sensitive to their environment, such as the presence of protons, which can alter their fluorescence. researchgate.net

Application as a Synthetic Intermediate: A primary goal is to utilize the bromine atom as a synthetic handle to create novel, more complex molecules. These new derivatives can then be investigated for applications in materials science, such as in the development of new electroluminescent materials, or in medicinal chemistry as potential therapeutic agents. researchgate.net The isomeric 4-(4-Bromophenyl)-2,6-diphenylpyridine, for example, is recognized as a useful intermediate in the synthesis of electroluminescent materials and new supramolecules. researchgate.net

Compound Data

Below are tables summarizing key information for the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANHLDSMEAQMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 3 Bromophenyl 2,6 Diphenylpyridine

Overview of Established Synthetic Routes

A prevalent and efficient method for synthesizing 2,4,6-triarylpyridines is the one-pot, three-component reaction involving an aromatic aldehyde, an acetophenone (B1666503), and a nitrogen source, which proceeds via an enone intermediate. rasayanjournal.co.in This approach is valued for its operational simplicity and for reducing the number of laboratory steps, solvents, and chemical waste compared to multi-step syntheses. rasayanjournal.co.in The key to this transformation is the use of a catalyst to facilitate the cyclization and dehydration steps. rasayanjournal.co.in

The synthesis of 2,4,6-triarylpyridines, including analogs of 4-(3-Bromophenyl)-2,6-diphenylpyridine, has been optimized under various catalytic conditions. One-pot reactions typically involve heating an aromatic aldehyde (like 3-bromobenzaldehyde), an acetophenone, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). rasayanjournal.co.in

Different catalysts have been explored to improve yields and reaction times. For instance, tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) has been employed as an inexpensive, thermally stable, and easy-to-handle phase-transfer catalyst. rasayanjournal.co.in In a typical solvent-free procedure, a mixture of an aldehyde, acetophenone, and ammonium acetate is heated in the presence of 30 mol% of TBAHS, yielding the desired 2,4,6-triarylpyridine in good yields. rasayanjournal.co.in The reaction's dependence on the catalyst is significant, as the absence of TBAHS results in no detectable product even after extended reaction times. rasayanjournal.co.in

Another approach utilizes cobalt-decorated magnetic hydrotalcite nanoparticles as a reusable, heterogeneous catalyst. orgchemres.org This method also proceeds as a one-pot, three-component reaction under solvent-free conditions, with the catalyst being easily separable using an external magnet for subsequent reuse with minimal loss of activity. orgchemres.org Optimization studies for this system identified that using 1.6 mol% of the nanocatalyst at reflux temperature under an air atmosphere provided the best results. orgchemres.org

The table below summarizes representative reaction conditions for the synthesis of 2,4,6-triarylpyridines.

| Catalyst | Aldehyde | Ketone | Nitrogen Source | Conditions | Yield (%) | Ref |

| TBAHS (30 mol%) | 4-Chlorobenzaldehyde | Acetophenone | NH₄OAc | 120 °C, solvent-free, 5-6 h | 72 | rasayanjournal.co.in |

| Fe₃O₄/HT-Co (1.6 mol%) | Benzaldehyde | Acetophenone | NH₄OAc | Reflux, solvent-free, 1 h | 95 | orgchemres.org |

This table is interactive. Click on the headers to sort the data.

Brønsted acids are crucial catalysts in many organic transformations, including the synthesis of nitrogen-containing heterocycles. acs.orgorganic-chemistry.org In the context of pyridine (B92270) synthesis from enones and amines, the Brønsted acid plays a multifaceted role. The success of these catalysts is attributed to their broad applicability, high substrate tolerance, and ability to generate high yields. acs.org

The catalytic cycle generally begins with the acid-mediated reaction between the carbonyl compound and the amine source to form an imine or enamine intermediate. acs.orgunito.it The acid activates the carbonyl group, making it more susceptible to nucleophilic attack. In asymmetric catalysis, chiral Brønsted acids like chiral phosphoric acids (CPAs) can establish an environment of high stereochemical precision through interactions such as hydrogen bonding. acs.orgnih.gov While the synthesis of the achiral this compound does not require enantioselective control, the fundamental principles of Brønsted acid catalysis still apply. The acid facilitates the key bond-forming steps and the final dehydration and aromatization cascade that leads to the stable pyridine ring. rasayanjournal.co.in Mechanistic studies, often supported by NMR spectroscopy and computational calculations, aim to detect and characterize the fleeting intermediates involved in these catalytic cycles. acs.orgunito.it

The Kröhnke pyridine synthesis is a classical and highly versatile method for preparing functionalized pyridines. wikipedia.org Discovered by Fritz Kröhnke, the original method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate. nih.govwikipedia.org This approach has been adapted and modified over the decades to broaden its applicability. nih.gov

The traditional Kröhnke synthesis for a 2,4,6-triarylpyridine like this compound would involve two key precursors: an N-phenacylpyridinium salt and a chalcone (B49325) (an α,β-unsaturated ketone). wikipedia.orgresearchgate.net

The mechanism proceeds through several steps:

Formation of a Michael adduct between the enolate of the α-pyridinium methyl ketone and the α,β-unsaturated ketone. wikipedia.org

This adduct, a 1,5-dicarbonyl compound, then reacts with a nitrogen source like ammonia (B1221849) (from ammonium acetate). wikipedia.org

A series of condensation and cyclization reactions follow, leading to the elimination of a pyridinium (B92312) cation and a molecule of water to form the final, aromatized pyridine ring. wikipedia.org

This method has been instrumental in synthesizing a vast library of highly functionalized pyridines for various applications, including medicinal chemistry and materials science. wikipedia.org

Modern variations of pyridine synthesis often employ microwave irradiation to accelerate reaction rates and improve yields. nih.govrsc.org A notable development is the use of hexamethyldisilazane (B44280) (HMDS) as an effective nitrogen source in a multicomponent reaction of aromatic ketones and aldehydes. nih.govrsc.org This protocol can be selectively controlled by the choice of acid catalyst. nih.gov

For the synthesis of 2,4,6-triarylpyridines, the reaction is typically catalyzed by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in toluene (B28343) under microwave irradiation at 150 °C for about 30 minutes. nih.gov The use of HMDS/TMSOTf provides excellent yields for a range of triarylpyridines. nih.gov This method represents an efficient and rapid entry to these structures from commercially available starting materials. nih.govrsc.org

The table below details the optimized conditions for this microwave-assisted synthesis.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2,4,6-Triphenylpyridine (%) | Ref |

| TMSOTf | Toluene | 150 | 0.5 | 92 | nih.gov |

| Sc(OTf)₃ | Toluene | 150 | 0.5 | 83 | nih.gov |

| Cu(OTf)₂ | Toluene | 150 | 0.5 | 81 | nih.gov |

| AlCl₃ | Toluene | 150 | 0.5 | 85 | nih.gov |

| InCl₃ | Toluene | 150 | 0.5 | 93 | nih.gov |

| TfOH | Toluene | 150 | 0.5 | 82 | nih.gov |

This table is interactive. Click on the headers to sort the data.

One-Pot Synthesis Approaches Utilizing 1,5-Diketone Intermediates

A highly efficient and widely adopted method for synthesizing 2,4,6-triarylpyridines involves the construction of a 1,5-diketone intermediate, which subsequently undergoes cyclization. nih.gov One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous as they minimize waste, reduce reaction times, and simplify purification processes. bohrium.comnih.gov The key intermediate for the synthesis of this compound is 1,5-diphenyl-3-(3-bromophenyl)pentane-1,5-dione. This diketone is typically formed in situ from readily available starting materials: two equivalents of acetophenone and one equivalent of 3-bromobenzaldehyde (B42254).

The cornerstone of the one-pot synthesis of the 1,5-diketone intermediate is a sequence of classic organic reactions: the Claisen-Schmidt condensation followed by a Michael addition. acs.orgresearchgate.net The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking one. wikipedia.org

The process begins with the base-catalyzed Claisen-Schmidt condensation between one equivalent of acetophenone and one equivalent of 3-bromobenzaldehyde. acs.org The base, typically an alkali hydroxide (B78521) like potassium hydroxide (KOH), deprotonates the α-carbon of acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (a chalcone). acs.orgrsc.org

Following the formation of the chalcone, a second equivalent of acetophenone (in its enolate form) undergoes a conjugate, or Michael, addition to the β-carbon of the chalcone. rsc.orgyoutube.com This 1,4-addition reaction is a crucial step in forming the 1,5-dicarbonyl backbone of the target intermediate, 1,5-diphenyl-3-(3-bromophenyl)pentane-1,5-dione. nih.gov This entire sequence can be performed sequentially in a single pot, making it a highly convergent and atom-economical strategy. acs.org

A significant advantage of the Claisen-Schmidt and Michael addition pathway is its ability to proceed under transition-metal-free conditions. nih.govnih.gov This aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts. researchgate.net The reactions are typically promoted by simple, inexpensive bases such as potassium hydroxide or sodium hydroxide. nih.govwikipedia.org

The general procedure involves dissolving acetophenone in a solvent like ethanol, followed by the addition of an aqueous solution of KOH at a reduced temperature (e.g., 0 °C) to facilitate enolate formation. acs.org The 3-bromobenzaldehyde is then added, and the reaction proceeds to form the chalcone. Subsequently, the second equivalent of acetophenone is introduced, and the Michael addition occurs, often upon warming the reaction to room temperature or refluxing, to yield the 1,5-diketone. acs.org The resulting diketone can often be isolated in high yield through simple workup procedures. nih.govbohrium.com

Table 1: Representative One-Pot Synthesis of a 1,3,5-Triaryl-1,5-diketone via Claisen-Schmidt/Michael Addition

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Acetophenone (2 equiv.) | Benzaldehyde (1 equiv.) | KOH (1 equiv.) | Ethanol | 0 °C to RT | 1-2 h | 92% | acs.org |

| 4'-Methoxyacetophenone (2 equiv.) | 4-Methoxybenzaldehyde (1 equiv.) | KOH (1 equiv.) | Ethanol | 0 °C to RT | 1 h | 93% | acs.org |

This interactive table summarizes typical conditions. The synthesis of 1,5-diphenyl-3-(3-bromophenyl)pentane-1,5-dione follows this general protocol.

Radical-Involved Synthesis Pathways

While the ionic pathway via 1,5-diketones is the most common, pyridine rings can also be synthesized through radical-mediated reactions. organic-chemistry.org For instance, the Minisci reaction involves the radical alkylation or acylation of protonated heteroaromatics. nih.govmdpi.com In a hypothetical radical-based synthesis of this compound, a pre-formed 2,6-diphenylpyridine (B1197909) ring would need to be functionalized at the C-4 position with a 3-bromophenyl radical.

Generating the necessary 3-bromophenyl radical could be achieved from precursors like 3-bromobenzoyl peroxide or via photoredox catalysis from 3-bromoiodobenzene. However, a significant challenge in radical additions to pyridine is controlling regioselectivity. nih.gov The pyridine ring, when protonated, is most susceptible to radical attack at the C-2 and C-4 positions. Without a directing or blocking group, such reactions often yield a mixture of isomers, complicating purification and reducing the yield of the desired C-4 substituted product. nih.gov Therefore, while mechanistically plausible, direct radical arylation is generally less synthetically practical for producing a single, specific isomer like this compound compared to the convergent 1,5-diketone strategy.

Mechanistic Postulations and Experimental Evidence for Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing yields. The formation of 2,4,6-triarylpyridines from 1,5-diketones has been well-studied, with clear evidence supporting a specific cyclization and aromatization pathway.

The most established method for converting the 1,5-diketone intermediate into the final pyridine product is the Hantzsch pyridine synthesis or a related condensation reaction using a nitrogen source. youtube.commatanginicollege.ac.inyoutube.com Ammonium acetate (NH₄OAc) is a commonly used and effective nitrogen source for this transformation. nih.govacs.org

The proposed mechanism proceeds as follows:

Ammonia Generation: Ammonium acetate serves as an in-situ source of ammonia (NH₃).

Imine/Enamine Formation: The ammonia reacts with one of the ketone carbonyls of the 1,5-diketone to form an imine, which can tautomerize to an enamine.

Intramolecular Cyclization: The enamine nitrogen then acts as an intramolecular nucleophile, attacking the second carbonyl group at the C-5 position. This key step forms a six-membered dihydropyridine (B1217469) intermediate after dehydration. mdpi.comnih.gov

Aromatization: The final and irreversible step is the aromatization of the dihydropyridine ring. This is an oxidation process where the dihydropyridine loses two hydrogen atoms to form the stable, aromatic pyridine ring. organic-chemistry.org In many procedures, atmospheric oxygen can serve as the oxidant, especially when the reaction is heated in an open vessel, though other oxidizing agents can be used.

This cyclization is often performed under catalyst-free conditions, simply by heating the 1,5-diketone with ammonium acetate in a high-boiling solvent like acetic acid or even under solvent-free conditions. nih.govrsc.org

The efficiency of the synthesis of this compound is highly dependent on the precise control of stoichiometric ratios and, when applicable, catalyst loadings. nih.govacs.org

For the initial one-pot formation of the 1,5-diketone, the ideal stoichiometric ratio is 2 equivalents of acetophenone to 1 equivalent of 3-bromobenzaldehyde. acs.org An excess of the aldehyde can lead to side reactions, while an insufficient amount will leave unreacted ketone. The amount of base used to catalyze the condensation and addition is also critical. Typically, one equivalent of a base like KOH is sufficient to promote the reaction effectively. nih.govacs.org Using a minimal amount of base is desirable to prevent side reactions and simplify neutralization during workup. nih.gov

Table 2: Optimization of Catalyst Loading for a Model Pyridine Synthesis

| Entry | Catalyst | Catalyst Loading (mg) | Time (min) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | 5 | 70 | 50 | nih.gov |

| 2 | Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | 10 | 30 | 75 | nih.gov |

| 3 | Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | 20 | 40 | 60 | nih.gov |

This interactive table illustrates the importance of optimizing catalyst loading in a representative pyridine synthesis. While the primary method for the title compound often avoids such complex catalysts, the principle of optimization remains universal.

Derivatization from Precursor Molecules

The synthesis of this compound is efficiently achieved through the derivatization of carefully selected precursor molecules. A prominent and widely utilized method is a variation of the Kröhnke pyridine synthesis, which involves a one-pot, three-component condensation reaction. This approach is valued for its efficiency and the ability to construct the highly substituted pyridine core in a single step from readily available starting materials.

The key precursors for the synthesis of this compound are 3-bromobenzaldehyde, acetophenone, and a nitrogen source, typically ammonium acetate. sci-hub.st In this reaction, 3-bromobenzaldehyde provides the 3-bromophenyl substituent at the 4-position of the pyridine ring, while two equivalents of acetophenone furnish the phenyl groups at the 2- and 6-positions. Ammonium acetate serves as the nitrogen donor for the formation of the pyridine heterocycle.

The reaction is typically carried out by heating a mixture of the three components. sci-hub.st While some procedures employ catalysts such as Brønsted acids or Lewis acids to enhance the reaction rate, this synthesis can also proceed under catalyst-free and solvent-free conditions at elevated temperatures, presenting a greener synthetic route. sci-hub.stresearchgate.net

The generally accepted mechanism for this one-pot synthesis begins with the condensation of the aldehyde (3-bromobenzaldehyde) and the enolate of the ketone (acetophenone) to form an α,β-unsaturated ketone, specifically a chalcone derivative, (E)-1-phenyl-3-(3-bromophenyl)prop-2-en-1-one, as an intermediate. A second molecule of acetophenone then reacts with this chalcone via a Michael addition. The resulting 1,5-dicarbonyl compound subsequently undergoes cyclization with ammonia (from ammonium acetate), followed by dehydration and aromatization to yield the final 2,4,6-triarylpyridine product. wikipedia.org

The following table summarizes the key precursor molecules and their roles in the synthesis of this compound.

| Precursor Molecule | Chemical Structure | Role in Synthesis |

| 3-Bromobenzaldehyde |  | Provides the 3-bromophenyl group at the 4-position of the pyridine ring. sci-hub.st |

| Acetophenone |  | Provides the two phenyl groups at the 2- and 6-positions of the pyridine ring. sci-hub.st |

| Ammonium Acetate |  | Acts as the nitrogen source for the formation of the pyridine heterocycle. sci-hub.stderpharmachemica.com |

Detailed research findings have demonstrated the versatility of this synthetic approach for generating a wide array of 2,4,6-triarylpyridines by varying the substituted aldehyde and acetophenone precursors. researchgate.netbohrium.com The reaction conditions can be optimized to achieve good to excellent yields of the desired product. For instance, solvent-free heating at 130°C has been reported as an effective method. sci-hub.st

Despite a comprehensive search for experimental data on This compound , specific research findings required to populate the requested sections on advanced spectroscopic and structural characterization are not available. Detailed X-ray crystallographic analysis, specific NMR chemical shifts, and UV-Vis absorption/emission maxima for this particular isomer could not be located in the provided search results.

Therefore, it is not possible to generate the article with the mandated scientifically accurate and detailed research findings for the following sections:

Advanced Spectroscopic and Structural Characterization of 4 3 Bromophenyl 2,6 Diphenylpyridine

Comprehensive Spectroscopic Investigations for Electronic Structure Analysis

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions

Analysis of Absorption Maxima and Emission Wavelengths

To fulfill the request, published experimental data for "4-(3-Bromophenyl)-2,6-diphenylpyridine" pertaining to these specific analytical techniques is necessary. The available information is insufficient to create the detailed, data-driven article as outlined.

Excited State Dynamics and Lifetimes

The excited state dynamics of pyridine-based fluorophores are complex, often involving intramolecular charge transfer (ICT) states. For related 2,6-diphenylpyridine (B1197909) compounds, the nature and lifetime of the excited state are significantly influenced by the electronic properties of substituents on the phenyl rings.

The introduction of a bromine atom, a halogen with a notable "heavy atom effect," is known to influence excited state dynamics by promoting intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This process can significantly affect the fluorescence lifetime and quantum yield. In other brominated aromatic compounds, this effect has been observed to lead to shorter fluorescence lifetimes and, in some cases, induce phosphorescence, which is characterized by a much longer excited state lifetime, often in the microsecond to second range.

For this compound, it is hypothesized that upon photoexcitation, the molecule would rapidly transition to the S1 state. The subsequent decay pathways would include radiative decay back to the ground state (fluorescence) and non-radiative decay processes, including ISC to the T1 state. The rate of ISC would be enhanced by the presence of the bromine atom. The precise lifetime of the fluorescent state would depend on the competition between these decay pathways. While specific data is unavailable for the 3-bromo isomer, related pyridine (B92270) derivatives without heavy atoms typically exhibit fluorescence lifetimes in the nanosecond range. The presence of the bromine atom in the meta position is expected to quench fluorescence to some extent and shorten the fluorescence lifetime compared to the non-brominated analogue.

Photoluminescence Quantum Yield Studies

The photoluminescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For a series of 2,6-diphenylpyridine-based fluorophores, the quantum yield is highly dependent on the substituent's nature and position. Electron-donating groups generally enhance the quantum yield, while electron-withdrawing or heavy atoms can decrease it.

The bromine atom in the 3-position of the phenyl ring is expected to decrease the photoluminescence quantum yield of this compound compared to its unsubstituted counterpart. This quenching is primarily attributed to the heavy atom effect, which enhances the rate of intersystem crossing to the non-emissive (or phosphorescent) triplet state, thus depopulating the fluorescent singlet state.

While a precise value for this compound is not documented, studies on other brominated aromatic systems have shown a significant reduction in Φf. The exact quantum yield would need to be determined experimentally using comparative methods with a known standard.

Cyclovoltammetry for Electrochemical Properties (e.g., HOMO/LUMO Energy Level Determination)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox properties of a molecule, from which the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be estimated. These frontier molecular orbitals are crucial in determining the electronic and optical properties of a material, including its electron-donating and electron-accepting capabilities.

For 2,6-diphenylpyridine derivatives, the HOMO level is typically associated with the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient pyridine core. The introduction of a bromine atom, which is moderately electron-withdrawing, at the meta position of the phenyl ring is expected to influence both the HOMO and LUMO energy levels. Specifically, it is anticipated to lower the energy of both orbitals compared to the unsubstituted analogue. The HOMO-LUMO gap, which is related to the energy of the lowest electronic transition, can also be estimated from the onset of the absorption spectrum.

Without experimental data for this compound, we can refer to a related 2,6-diphenylpyridine-based compound where the HOMO and LUMO energy levels were determined to be -5.25 eV and -2.48 eV, respectively researchgate.net. It is expected that the values for the 3-bromo derivative would be in a similar range, though shifted due to the electronic influence of the bromine substituent.

Table of Anticipated Electrochemical Properties

| Property | Expected Value/Trend | Method of Determination |

| HOMO Energy Level | Lower than unsubstituted analogue | Cyclic Voltammetry |

| LUMO Energy Level | Lower than unsubstituted analogue | Cyclic Voltammetry |

| Electrochemical Band Gap | Similar to related derivatives | Cyclic Voltammetry |

Further experimental work employing cyclic voltammetry is essential to accurately determine the HOMO and LUMO energy levels and the electrochemical band gap of this compound.

Computational and Theoretical Chemistry Studies of 4 3 Bromophenyl 2,6 Diphenylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

The substitution of a hydrogen atom with a bromine atom on the C3 position (meta-position) of the 4-phenyl ring introduces significant electronic perturbations to the 2,6-diphenylpyridine (B1197909) framework. The bromine atom exerts two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the phenyl ring through the sigma (σ) bond. This is a strong, distance-dependent effect that deactivates the attached phenyl ring, making it less electron-rich.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the phenyl ring. However, for halogens, this resonance effect is generally weak and is outweighed by the strong inductive effect.

The 4-(3-Bromophenyl)-2,6-diphenylpyridine molecule is inherently non-planar due to significant steric hindrance. The ortho-hydrogen atoms on the phenyl and bromophenyl rings clash with the hydrogen atoms at the 3, 5-positions of the central pyridine (B92270) ring. This steric repulsion forces the rings to twist out of the plane of the central pyridine heterocycle.

While a specific crystal structure for the 3-bromo isomer is not available in the searched literature, extensive crystallographic data for its close analogs, such as the 4-bromo, 4-chloro, and 3-methoxy derivatives, confirm this twisted conformation. DFT optimization calculations would similarly predict a non-planar geometry to minimize steric strain. The dihedral angles (the angle of twist between the planes of the rings) for these analogs provide a strong basis for predicting the conformation of the title compound.

| Compound | Ring Substituent | Dihedral Angles with Pyridine Ring (°) | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-2,6-diphenylpyridine | 4-Bromo | 19.56, 27.54, 30.51 | researchgate.net |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 4-Chloro | 20.80 to 37.56 | nih.gov |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | 3-Methoxy | 17.26, 24.50, 56.16 | nih.gov |

Based on this data, this compound is expected to adopt a disrotatory conformation where all three aryl rings are twisted with respect to the central pyridine core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| ΔE (ELUMO - EHOMO) | A measure of excitability and chemical stability. |

The electronic and steric properties determined by DFT calculations allow for predictions of the molecule's reactivity and stability.

Stability: As discussed, a large HOMO-LUMO gap, which would be calculated via DFT, points to high kinetic stability. The twisted conformation due to steric hindrance partially disrupts π-conjugation across the molecule, which can also influence stability.

Reactivity: The distribution of electron density, often visualized with a Molecular Electrostatic Potential (MEP) map, indicates sites prone to electrophilic or nucleophilic attack. The nitrogen atom's lone pair makes it a site for protonation or coordination to metal centers. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. Conversely, the phenyl rings are the most likely sites for electrophilic substitution, although the deactivating effect of the bromine atom and the pyridine ring would make this less favorable than in simple benzene. The small estimated HOMO-LUMO energy gap suggests that the molecule is chemically reactive. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. mdpi.com It is a powerful tool for predicting ultraviolet-visible (UV-Vis) absorption spectra, understanding the nature of electronic transitions, and optimizing the geometries of excited states.

Intramolecular Charge Transfer (ICT) is a process where electron density is significantly redistributed within a molecule upon electronic excitation. mdpi.com This phenomenon is common in "push-pull" systems containing electron-donating and electron-accepting moieties connected by a π-conjugated bridge.

In this compound, the pyridine ring acts as an electron-accepting unit, while the phenyl groups act as π-donating/connecting systems. The bromine substituent modulates the electron-donating ability of its attached phenyl ring. TD-DFT calculations can characterize the nature of the excited states:

Locally Excited (LE) State: The electronic transition is confined to one part of the molecule (e.g., within the pyridine ring or one of the phenyl rings).

Intramolecular Charge Transfer (ICT) State: The transition involves the movement of an electron from the HOMO, largely located on the donor part (phenyl rings), to the LUMO, concentrated on the acceptor part (pyridine ring).

By analyzing the molecular orbitals involved in the main electronic transitions predicted by TD-DFT, one can determine the extent of ICT. For example, if a transition is primarily from a HOMO on the phenyl rings to a LUMO on the pyridine ring, it would be characterized as having significant ICT character. This property is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs) and sensors. mdpi.comnih.gov

Emission Mechanism Elucidation

Based on a comprehensive review of publicly available scientific literature, specific computational studies detailing the emission mechanism of this compound have not been reported. Theoretical investigations into the electronic transitions, excited state geometries, and radiative and non-radiative decay pathways are essential for a complete understanding of its photophysical properties. Such studies would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate absorption and emission wavelengths and to characterize the nature of the excited states (e.g., intramolecular charge transfer, π-π* transitions). The influence of the bromine atom and the torsional angles between the phenyl and pyridine rings on the emission properties would be of particular interest in such an investigation.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, C-H...π interactions, van der Waals interactions)

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into the expected intermolecular interactions that govern its crystal packing.

The molecular structure of substituted phenylpyridines is typically non-planar. For the isomeric compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, X-ray crystallography has shown that the three phenyl rings adopt a disrotatory conformation relative to the central pyridine ring. researchgate.net The dihedral angles between the pyridine ring and the phenyl substituents are significant, indicating a twisted geometry. This non-planar structure is crucial as it influences how the molecules pack in the solid state.

Table 1: Dihedral Angles in the Analogous Compound 4-(4-Bromophenyl)-2,6-diphenylpyridine

| Interacting Rings | Dihedral Angle (°) |

|---|---|

| Pyridine and 2-phenyl | 19.56 (13) |

| Pyridine and 6-phenyl | 27.54 (13) |

| Pyridine and 4-bromophenyl | 30.51 (13) |

Data sourced from a study on 4-(4-Bromophenyl)-2,6-diphenylpyridine. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The analysis partitions the crystal space into regions belonging to each molecule, and the surface is colored to highlight different types of close contacts. For brominated organic compounds, several types of interactions are known to be significant. These include C-H...Br, Br...Br, and C-Br...π interactions. mdpi.com

In the crystal packing of similar heterocyclic compounds, Hirshfeld surface analysis typically reveals a high percentage of H...H and C...H/H...C contacts, which represent van der Waals forces. nih.gov For instance, in a related pyridazinone derivative, H...H contacts accounted for 31.4% and C...H/H...C contacts for 19.0% of the Hirshfeld surface. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Dichlorinated Phenylpyridazinone

| Contact Type | Contribution (%) |

|---|---|

| H···H | 31.4 |

| Cl···H/H···Cl | 19.9 |

| C···H/H···C | 19.0 |

| O···H/H···O | 9.3 |

| N···H/H···N | 6.7 |

| Cl···C/C···Cl | 6.1 |

| C···C | 3.7 |

Data from a study on 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, illustrating typical contributions of different interactions in halogenated N-heterocycles. nih.gov

Given the structure of this compound, it is highly probable that its crystal packing is stabilized by a combination of the following interactions:

Van der Waals forces: Primarily H...H and C...H contacts, which are expected to be the most abundant.

C-H...π interactions: The hydrogen atoms of the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings.

Halogen-involved interactions: The bromine atom can participate in C-H...Br hydrogen bonds, Br...Br contacts, and potentially C-Br...π interactions with the aromatic rings of neighboring molecules. mdpi.com The presence of strong C-H...Br- interactions has been computationally and experimentally verified in similar bromide-containing pyridinium (B92312) salts. nih.gov

Applications in Advanced Materials Science

Role as an Intermediate in Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The compound is a recognized and useful intermediate in the creation of electroluminescent materials. researchgate.net The 2,6-diphenylpyridine (B1197909) framework forms the basis of various components used in the emissive layers of OLEDs, where the conversion of electricity into light occurs. The bromine substituent is particularly important as it provides a site for synthetic modification, allowing chemists to attach other functional groups to build more complex and efficient emitter molecules.

The precise color and efficiency of an OLED are determined by the molecular structure of the emitting material. The 4-phenyl-2,6-diphenylpyridine scaffold allows for systematic modifications to fine-tune these emission characteristics. For instance, by replacing or modifying substituents on the phenyl rings, the energy levels of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be adjusted. This, in turn, changes the energy of the emitted light, allowing for the production of colors across the visible spectrum.

Research on related complex emitters demonstrates that the introduction of different functional groups, such as oxadiazole units, can significantly blue-shift the emission wavelength while maintaining high photoluminescence quantum yields. nih.gov Similarly, attaching various electron-donating or electron-withdrawing groups to the 4-(3-Bromophenyl)-2,6-diphenylpyridine core via the bromine atom would allow for precise control over the emission color, a critical aspect in the design of high-performance displays. nih.gov

A key challenge in OLED technology is harvesting all electrically generated excitons (both singlets and triplets) to produce light. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet states into emissive singlet states, enabling up to 100% internal quantum efficiency. The design of TADF molecules often involves linking electron-donating and electron-accepting units to ensure a small energy gap between the lowest singlet and triplet states.

Pyridine-based structures are frequently employed as effective electron-accepting cores in the design of TADF emitters. nih.gov The 4-phenyl-2,6-diphenylpyridine framework is a suitable acceptor moiety for this purpose. By chemically linking electron-donating groups (such as carbazole (B46965) or phenoxazine (B87303) derivatives) to the brominated position of this compound, it is possible to create novel molecules with TADF properties. nih.gov This strategic design allows derivatives of the compound to serve as the foundation for highly efficient, metal-free emitters for next-generation OLEDs. nih.gov

Utilization in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound and its isomers are valuable components in this field, serving as building blocks for creating new supramolecular structures. researchgate.net The specific geometry and electronic nature of the molecule dictate how it interacts with itself and other molecules to form larger, ordered assemblies.

Crystal engineering is a subfield of supramolecular chemistry focused on designing solid-state structures with predictable properties. The three-dimensional arrangement of molecules in a crystal is governed by a combination of weak intermolecular forces. In compounds based on the 4-phenyl-2,6-diphenylpyridine core, the multiple aromatic rings give rise to significant π-stacking interactions, where the electron clouds of adjacent rings attract one another.

Crystallographic studies of closely related isomers reveal that the phenyl rings are twisted out of the plane of the central pyridine (B92270) ring, adopting a disrotatory conformation. researchgate.netnih.gov This non-planar shape prevents the molecule from packing in a simple, flat layer, leading to more complex and interesting three-dimensional networks. These networks are stabilized by a variety of interactions, including C-H⋯π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of a phenyl or pyridine ring on a neighboring molecule. nih.goviucr.org In bromo-substituted analogs, weak C-H⋯Br hydrogen bonds have also been observed, which further direct the crystal packing. nih.gov The interplay of these forces allows for the precise control of the solid-state architecture.

Interactive Table: Dihedral Angles in 4-Aryl-2,6-diphenylpyridine Derivatives

This table shows the angles between the central pyridine ring and the attached phenyl rings in various related compounds, illustrating the characteristic twisted conformation.

| Compound | Phenyl Ring Position | Dihedral Angle (°) with Pyridine Ring | Source |

| 4-(4-Bromophenyl)-2,6-diphenylpyridine | 2-position phenyl | 19.56 | researchgate.net |

| 6-position phenyl | 27.54 | researchgate.net | |

| 4-position bromophenyl | 30.51 | researchgate.net | |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 2-position phenyl | 20.80 | nih.govdoaj.org |

| 6-position phenyl | 22.39 | nih.gov | |

| 4-position chlorophenyl | 37.56 | nih.govdoaj.org | |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | 2-position phenyl | 17.26 | nih.goviucr.org |

| 6-position phenyl | 24.50 | nih.goviucr.org | |

| 4-position methoxyphenyl | 56.16 | nih.goviucr.org |

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for binding to metal ions. This property allows the molecule to function as a ligand in coordination chemistry. While it can act as a simple monodentate ligand, its true potential is realized when it is incorporated into larger, multi-dentate ligand systems. For example, related terpyridine ligands, which contain three nitrogen-binding sites, are widely used to form stable complexes with a variety of metals. researchgate.netrsc.org The this compound structure serves as a fundamental building block for designing such sophisticated ligands for applications in catalysis and materials science. researchgate.net

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Building on its ability to act as a ligand, this compound is a valuable precursor for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov These materials consist of metal ions or clusters connected by organic linker molecules, creating extended one-, two-, or three-dimensional networks. The resulting frameworks can be highly porous, making them useful for gas storage, separation, and catalysis.

The pyridine nitrogen provides the necessary coordination point to link to metal centers. By designing reactions between metal salts and ligands derived from this pyridine core, researchers can construct complex frameworks. For example, studies have shown that related terpyridine-based linkers can assemble with metal ions to form 2D and 3D structures. researchgate.net These structures are often further stabilized by the same π-stacking and hydrogen bonding interactions discussed previously. researchgate.net The ability to pre-design the organic linker, such as a derivative of this compound, allows for the rational construction of MOFs with desired topologies and properties. researchgate.net

Potential in Sensor Technologies (Inferred from broader pyridine applications)

Pyridine-based compounds are widely investigated as fluorescent chemosensors for the detection of various analytes, including metal ions. mdpi.comdntb.gov.ua The nitrogen atom in the pyridine ring can act as a binding site for metal cations, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. mdpi.com This change in fluorescence provides a detectable signal for the presence of the target analyte.

The general principle involves the coordination of the metal ion to the pyridine nitrogen, which can alter the electronic structure of the fluorophore. This interaction can influence processes like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response.

Given the structure of this compound, it is plausible that it could function as a fluorescent sensor. The pyridine nitrogen provides a potential coordination site for metal ions. The extensive π-conjugated system of the three aryl rings is likely to impart fluorescent properties to the molecule. The presence of the bromine atom on one of the phenyl rings could also influence its sensing capabilities, potentially through heavy-atom effects or by modulating the electronic properties of the aromatic system.

For instance, various pyridine derivatives have been successfully employed as fluorescent sensors for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction between the pyridine moiety and the metal ion leads to a distinct fluorescent response, enabling their identification and quantification. Furthermore, pyridine-based chemosensors have been designed for the selective detection of other metal ions like Pb²⁺ and Fe³⁺/Fe²⁺. acs.orgnih.gov The selectivity of these sensors is often governed by the specific design of the receptor site and the nature of the substituents on the pyridine ring.

The solvent environment can also play a crucial role in the fluorescence behavior of such compounds. The polarity of the solvent can affect the energy levels of the excited state, leading to shifts in the emission wavelength. evidentscientific.com This solvatochromic behavior is another property that can be exploited in sensor design.

Therefore, based on the established use of functionalized pyridines in chemosensor development, it is inferred that this compound holds potential for applications in sensor technologies, warranting further investigation into its photophysical properties and interactions with various analytes.

Derivatization and Functionalization Strategies

Leveraging the Bromine Atom for Cross-Coupling Reactions

The carbon-bromine bond on the 3-phenyl group is a key site for post-synthesis modification, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The two most prominent methods employed are the Suzuki-Miyaura coupling and the Heck coupling. nobelprize.org Both reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide, followed by a series of steps to couple the desired group and regenerate the catalyst. nobelprize.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl linkages and introducing a wide array of functional groups. libretexts.orgmdpi.com

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is highly effective for the vinylation of aryl halides. organic-chemistry.org

By replacing the bromine atom using cross-coupling reactions, derivatives of 4-(3-bromophenyl)-2,6-diphenylpyridine can be synthesized with tailored electronic and photophysical properties. For instance, coupling with various arylboronic acids via the Suzuki-Miyaura reaction can extend the π-conjugated system of the molecule. This extension often leads to significant changes in the absorption and emission spectra, making these new derivatives suitable for applications in electroluminescent materials. nih.govresearchgate.net The introduction of electron-donating or electron-withdrawing groups on the new aryl substituent allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This compound can serve as a monomeric unit for the synthesis of conjugated polymers. The bromine atom provides a handle for polymerization reactions, again primarily through palladium-catalyzed cross-coupling. For example, Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling, can be used to link these monomer units together, forming a polymer backbone. The resulting polymers, featuring the triphenylpyridine core in the repeating unit, can exhibit interesting optoelectronic properties. The regioregularity of these polymers is crucial, as it influences their crystallinity and charge transport capabilities, which are vital for applications in organic electronics. nih.gov Such polymers are investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). arxiv.org

Strategies for Developing New Organic Building Blocks

This compound is itself a valuable organic building block—a functionalized molecule used for the assembly of more complex molecular architectures. bldpharm.com Its rigid, propeller-like structure and the reactive bromine handle make it an attractive starting point for synthesizing larger, well-defined molecules. researchgate.net Strategies for its use include:

Synthesis of Dendrimers: The molecule can act as a core or a branching unit in the construction of dendrimers, where the bromine atom is the point for outward growth.

Formation of Metal-Organic Frameworks (MOFs): While the pyridine (B92270) nitrogen is a primary coordination site, functional groups introduced via cross-coupling can provide additional coordination points for building MOFs.

Creation of Complex Heterocycles: The core structure can be used as a scaffold to build more complex, fused heterocyclic systems. mdpi.commdpi.com

By leveraging the reactivity of its different components, this compound serves as a versatile platform for creating a diverse range of functional organic materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of applications for 4-(3-Bromophenyl)-2,6-diphenylpyridine is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. Current laboratory-scale syntheses, while effective, may not be suitable for large-scale production. Future research should prioritize the development of novel synthetic strategies that address these limitations.

Furthermore, the principles of green chemistry should be at the forefront of new synthetic designs. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of solid-phase synthesis or flow chemistry processes for the production of this compound could also enhance scalability and safety.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced reaction steps, minimized waste, improved efficiency. | Design of novel catalyst systems and reaction cascades. |

| Multicomponent Reactions | High atom economy, convergent synthesis. | Identification of suitable starting materials and reaction conditions. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Use of bio-based solvents, catalysts, and renewable feedstocks. |

| Flow Chemistry | Enhanced scalability, precise control over reaction parameters. | Development of continuous flow reactors and optimization of process parameters. |

Advanced Material Applications: Beyond Electroluminescence

While the application of this compound derivatives in organic light-emitting diodes (OLEDs) is a significant area of research, the unique electronic and structural features of this compound suggest its potential in a broader range of advanced materials.

Future investigations could explore its use in organic photovoltaics (OPVs). The pyridine (B92270) core can act as an electron-accepting unit, and by functionalizing the phenyl rings, the electronic properties can be tuned to create efficient donor-acceptor systems for solar energy conversion. The bromine atom also provides a reactive handle for further chemical modifications to optimize performance.

Another area of interest is the development of chemical sensors. The pyridine nitrogen atom can act as a binding site for metal ions or other analytes. Changes in the photophysical properties of the molecule upon binding, such as a shift in fluorescence emission, could be harnessed to create highly sensitive and selective sensors.

The development of new supramolecular structures is also a promising direction. The rigid, planar nature of the 2,6-diphenylpyridine (B1197909) core, combined with the potential for intermolecular interactions, makes it an excellent candidate for the construction of complex, self-assembled architectures with applications in areas such as molecular recognition and catalysis.

Deepening Theoretical Understanding of Electronic and Photophysical Phenomena

A comprehensive theoretical understanding of the electronic and photophysical properties of this compound is crucial for its rational design and application in advanced materials. While experimental studies provide valuable data, computational modeling can offer deeper insights into the underlying phenomena.

Future theoretical work should employ high-level quantum chemical methods, such as time-dependent density functional theory (TD-DFT), to accurately predict the absorption and emission spectra of the molecule. nih.gov These calculations can elucidate the nature of the electronic transitions and identify the key molecular orbitals involved. nih.gov

Furthermore, theoretical models can be used to study the effects of substituents and conformational changes on the photophysical properties. For example, the dihedral angles between the pyridine and phenyl rings are known to influence the electronic coupling and, consequently, the luminescent properties of related compounds. researchgate.net A systematic theoretical investigation of these structure-property relationships can guide the design of new derivatives with tailored optical and electronic characteristics.

Simulations of the molecule in different solvent environments and in the solid state can also provide valuable information about its behavior in realistic device settings. This can help to bridge the gap between the properties of an isolated molecule and the performance of a bulk material.

Design and Synthesis of Complex Architectures Based on the Compound's Core Structure

The this compound scaffold serves as an excellent platform for the construction of more complex and functional molecular architectures. The bromine atom is a particularly useful functional group that can be readily transformed into other functionalities through various cross-coupling reactions.

Future research should focus on the synthesis of oligomers and polymers containing the this compound unit. These materials could exhibit interesting electronic and optical properties, with potential applications in organic electronics and photonics. For example, polymers with a conjugated backbone incorporating this unit could be investigated as active materials in light-emitting diodes or field-effect transistors.

The design and synthesis of dendrimers based on this core structure is another exciting prospect. Dendrimers are highly branched, tree-like molecules with a well-defined three-dimensional structure. By using this compound as a branching unit, it may be possible to create novel dendritic materials with applications in drug delivery, catalysis, and light harvesting.

The synthesis of macrocycles and cages incorporating this pyridine derivative could also lead to new materials with unique host-guest chemistry. These molecular containers could be used for the selective binding and transport of small molecules and ions.

Synergistic Experimental and Computational Approaches

The most rapid and impactful advances in the study of this compound will likely come from a close synergy between experimental and computational research. A feedback loop where theoretical predictions guide experimental synthesis and characterization, and experimental results validate and refine theoretical models, will be essential.

For instance, computational screening of a virtual library of derivatives could identify promising candidates with desired electronic and photophysical properties. These candidates could then be synthesized and their properties measured experimentally. The experimental data would then be used to improve the accuracy of the theoretical models, leading to more reliable predictions in the future.

This integrated approach can accelerate the discovery of new materials and provide a deeper fundamental understanding of the structure-property relationships governing the behavior of this versatile compound. The combination of experimental and computational tools will be crucial for unlocking the full potential of this compound and related materials in the years to come.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromophenyl)-2,6-diphenylpyridine, and how do reaction conditions affect yields?

Methodological Answer: The compound is synthesized via the Kröhnke pyridine synthesis under microwave irradiation using hexamethyldisilazane (HMDS) as a nitrogen source. For example, substituted pyridines are formed by cyclocondensation of α,β-unsaturated ketones with ammonium acetate, yielding 46–85% depending on substituents . Bromination at the 3-position of the azulene moiety using N-bromosuccinimide (NBS) achieves 75% yield , highlighting the importance of regioselective bromination conditions . Optimization of solvent, temperature, and catalyst (e.g., TMSOTf) is critical for efficiency.

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., δ 7.42–8.39 ppm for aromatic protons) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 358.1587 vs. calculated 358.1590 for CHN) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal structures, with CCDC deposition codes available for detailed bond angles and torsion angles .

Q. What is the role of crystallographic refinement tools like SHELX in structural determination?

Methodological Answer: SHELX software (e.g., SHELXL) is widely used for small-molecule refinement , leveraging high-resolution data to optimize bond lengths, angles, and displacement parameters. For example, the title compound’s structure (space group P\overline{1}) was refined to R = 0.0509 using 4492 reflections .

Advanced Research Questions

Q. How does the bromophenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromophenyl group enhances electrophilic substitution reactivity due to the electron-withdrawing effect of bromine. For instance, bromination at the azulene 3-position proceeds with high regioselectivity (75% yield) despite steric hindrance, enabling further functionalization for materials chemistry . Density functional theory (DFT) calculations can model charge distribution to predict reactive sites.

Q. What challenges arise in optimizing synthesis for electroluminescent or supramolecular applications?

Methodological Answer: Key challenges include:

- Catalyst Efficiency : Magnetic nanocatalysts (e.g., L-proline-functionalized FeO) improve yields in one-pot syntheses but require precise control over reaction time and temperature .

- Regioselectivity : Competing substitution pathways (e.g., nitration vs. alkylation) may reduce purity, necessitating chromatographic separation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 300°C, requiring inert atmospheres for high-temperature applications .

Q. How can computational methods enhance the design of derivatives for target applications?

Methodological Answer:

- Molecular Modeling : Software like Gaussian or Avogadro predicts HOMO-LUMO gaps, critical for tuning optoelectronic properties.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for medicinal chemistry .

Key Research Gaps

- Mechanistic Insights : Limited data on radical intermediates in bromination reactions.

- Scalability : Most methods are lab-scale; continuous-flow synthesis remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.